molecular formula C16H17NO B3445852 2-(4-biphenylyl)-N,N-dimethylacetamide

2-(4-biphenylyl)-N,N-dimethylacetamide

Cat. No. B3445852
M. Wt: 239.31 g/mol
InChI Key: CBTPTIPONPPUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(4-biphenylyl)-N,N-dimethylacetamide” would likely be complex due to the presence of multiple functional groups. For example, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .


Chemical Reactions Analysis

Isocyanates, which might be a part of “2-(4-biphenylyl)-N,N-dimethylacetamide”, are electrophiles and are reactive toward a variety of nucleophiles including alcohols, amines, and even water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-biphenylyl)-N,N-dimethylacetamide” would depend on its exact molecular structure. For instance, 2-(Biphenyl-4-yl)propionic acid has a molecular weight of 226.27 and is stored at 2-8°C .

Safety and Hazards

The safety and hazards of “2-(4-biphenylyl)-N,N-dimethylacetamide” would depend on its exact molecular structure and usage. For instance, 2,5-BIS(4-BIPHENYLYL)OXAZOLE requires special handling and storage, and exposure can cause health issues .

Future Directions

The future directions for “2-(4-biphenylyl)-N,N-dimethylacetamide” would depend on its potential applications. For instance, polymeric alkoxy PBD [2-(4-Biphenylyl)-5-Phenyl-1,3,4- Oxadiazole] has been studied for its potential use in light-emitting diodes .

properties

IUPAC Name

N,N-dimethyl-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-17(2)16(18)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTPTIPONPPUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1,1'-Biphenyl]-4-YL}-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-biphenylyl)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-biphenylyl)-N,N-dimethylacetamide
Reactant of Route 3
Reactant of Route 3
2-(4-biphenylyl)-N,N-dimethylacetamide
Reactant of Route 4
Reactant of Route 4
2-(4-biphenylyl)-N,N-dimethylacetamide
Reactant of Route 5
Reactant of Route 5
2-(4-biphenylyl)-N,N-dimethylacetamide
Reactant of Route 6
Reactant of Route 6
2-(4-biphenylyl)-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.